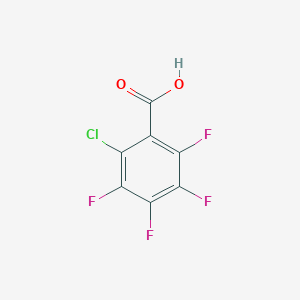

6-CHLORO-2,3,4,5-TETRAFLUOROBENZOIC ACID

Description

Significance of Halogenated Benzoic Acid Derivatives in Advanced Organic Synthesis

Halogenated benzoic acid derivatives are a class of organic compounds that serve as crucial building blocks in a wide array of synthetic applications. The presence of halogen atoms (fluorine, chlorine, bromine, or iodine) on the benzoic acid ring significantly influences the molecule's reactivity and physical properties, making these derivatives versatile precursors for pharmaceuticals, agrochemicals, and materials science. google.com

The electron-withdrawing nature of halogens can increase the acidity of the carboxylic acid group and activate or deactivate the aromatic ring towards electrophilic substitution, often directing incoming substituents to specific positions. youtube.com For instance, the carboxyl group itself is a deactivating and meta-directing group in electrophilic aromatic substitution reactions. youtube.com This directing effect is fundamental in controlling the regioselectivity of subsequent chemical transformations.

Furthermore, halogenated benzoic acids are pivotal intermediates in the synthesis of various biologically active compounds. They are precursors to quinolonecarboxylic acid derivatives, which exhibit antibacterial activity. google.com Additionally, they are used in the preparation of pharmaceuticals for treating conditions like diabetes and in the development of liquid-crystalline compounds. google.com The versatility of these compounds is further demonstrated by their use in synthesizing herbicides and cholesterol biosynthesis inhibitors. google.com

The following table provides a brief overview of the applications of various halogenated benzoic acid derivatives:

| Halogenated Benzoic Acid Derivative | Application Area |

| 2,4,5-Trifluorobenzoic acid | Precursor for quinolonecarboxylic acid antibacterials google.com |

| 2-Chloro-4-fluorobenzoic acid | Synthesis of cholesterol biosynthesis inhibitors and herbicides google.com |

| 2-Chlorobenzoic acid | Synthesis of the anti-inflammatory drug Diclofenac. mdpi.com |

| Chlorinated benzoic acids | Intermediates for pesticide synthesis. psu.edu |

Role of Fluorine in Modulating Chemical and Biological Properties of Benzoic Acid Scaffolds

The introduction of fluorine atoms into a benzoic acid scaffold dramatically alters its chemical and biological properties. Fluorine is the most electronegative element, and its presence imparts unique characteristics to organic molecules.

From a biological perspective, the incorporation of fluorine can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This can lead to an increased half-life and improved bioavailability of pharmaceuticals.

The following table summarizes the key effects of fluorine substitution on benzoic acid scaffolds:

| Property | Effect of Fluorine Substitution |

| Acidity | Generally increases due to the strong inductive effect. libretexts.org |

| Lipophilicity | Increases, which can affect cell membrane permeability. |

| Metabolic Stability | Enhanced due to the strength of the C-F bond. |

| Conformation | Can influence molecular shape and interactions with biological targets. nih.gov |

Positioning of 6-CHLORO-2,3,4,5-TETRAFLUOROBENZOIC ACID as a Key Research Intermediate

6-Chloro-2,3,4,5-tetrafluorobenzoic acid, with its distinct substitution pattern, serves as a highly valuable intermediate in organic synthesis. The presence of four fluorine atoms and one chlorine atom on the aromatic ring provides multiple reactive sites for further functionalization.

This compound is a derivative of 2,3,4,5-tetrafluorobenzoic acid, which is an important medical intermediate used in the synthesis of third-generation fluoroquinolone drugs. guidechem.com The addition of a chlorine atom at the 6-position offers a handle for selective chemical modifications, allowing for the construction of more complex molecular architectures. For example, tetrahalogenated benzoic acid derivatives are known to be valuable intermediates for the synthesis of medicaments, including antibacterials like quinolone carboxylic acids. mdpi.com

The synthesis of related compounds, such as 5-Chloro-2,3,4-trifluorobenzoic acid, highlights the utility of these types of molecules as key intermediates for preparing quinolone-3-carboxylic acid derivatives. researchgate.net The strategic placement of both fluorine and chlorine atoms allows for differential reactivity, where one halogen can be selectively displaced or involved in a coupling reaction while the others remain intact. This selective reactivity is a cornerstone of modern synthetic strategy, enabling the efficient construction of target molecules with high precision.

The physical properties of 6-Chloro-2,3,4,5-tetrafluorobenzoic acid are also noteworthy. The presence of multiple electronegative halogens significantly influences its chemical properties, including increased acidity and potential reactivity in electrophilic substitution reactions. cymitquimica.com

The following table lists some of the key properties of 6-Chloro-2,3,4,5-tetrafluorobenzoic acid and its parent compound:

| Compound | Molecular Formula | Molar Mass | Key Applications |

| 6-Chloro-2,3,4,5-tetrafluorobenzoic acid | C₇HClF₄O₂ | 228.53 g/mol | Intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. cymitquimica.com |

| 2,3,4,5-Tetrafluorobenzoic acid | C₇H₂F₄O₂ | 194.08 g/mol | Intermediate for fluoroquinolone drugs. guidechem.comsigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-3,4,5,6-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF4O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLLRNYFQGXOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281426 | |

| Record name | 2-chloro-3,4,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1868-80-0 | |

| Record name | 1868-80-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3,4,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Studies of 6 Chloro 2,3,4,5 Tetrafluorobenzoic Acid

Established Synthetic Pathways

The preparation of 6-chloro-2,3,4,5-tetrafluorobenzoic acid is primarily achieved through two distinct and well-documented routes: the hydrolysis of specific perfluorinated toluene (B28343) derivatives and the functional group manipulation of tetrafluorobenzoic acid precursors.

One of the most direct methods for synthesizing polychlorofluorobenzoic acids involves the hydrolysis of the trifluoromethyl (-CF3) group of a corresponding toluene derivative. The high stability of the C-F bond makes the trifluoromethyl group resistant to hydrolysis, requiring harsh reaction conditions to convert it into a carboxylic acid group. thieme-connect.de

The conversion of 2-chloroheptafluorotoluene to 6-chloro-2,3,4,5-tetrafluorobenzoic acid is typically achieved under strongly acidic conditions. A common laboratory and industrial method involves prolonged heating of the starting material with a strong acid. For instance, the synthesis of the isomeric 3-chloro-2,4,5,6-tetrafluorobenzoic acid is accomplished by refluxing 2-chloroheptafluorotoluene with concentrated sulfuric acid, which yields the final product.

Alternative approaches aim to optimize yield and reaction time through different conditions. Vapor-phase hydrolysis represents another method, where the toluene derivative is passed over a heated catalyst like alumina (B75360) in the presence of steam. This technique can offer advantages in terms of continuous processing and catalyst reusability.

Table 1: Comparative Reaction Conditions for Hydrolysis of 2-chloroheptafluorotoluene

| Method | Reagents/Catalyst | Temperature | Duration | Reported Yield |

| Acid Reflux | Concentrated Sulfuric Acid | Reflux | Prolonged | ~49% (for isomer) |

| Vapor-Phase Hydrolysis | Alumina, Steam | High Temperature | Variable | Method Dependent |

The mechanism for the acid-catalyzed hydrolysis of a trifluoromethyl group is a stepwise process. nih.gov The reaction is initiated by the protonation of one of the fluorine atoms by a superacid, such as fuming sulfuric acid. nih.gov This protonation weakens a C-F bond, facilitating its cleavage to release a molecule of hydrogen fluoride (B91410) (HF) and form a difluorocarbocation intermediate. nih.gov

An alternative synthetic strategy begins with a more readily available precursor, 2,3,4,5-tetrafluorobenzoic acid, and introduces the chlorine atom at the 6-position through a series of chemical transformations. This route offers versatility and control over the final substitution pattern.

This pathway involves first introducing an amino group (-NH2) onto the aromatic ring, which is then converted to a chloro group. The Sandmeyer reaction is a classic and highly effective method for this transformation. wikipedia.orglscollege.ac.in It involves the conversion of an aromatic amino group into a diazonium salt, which is then displaced by a halogen using a copper(I) salt catalyst. wikipedia.orgbohrium.com

The process begins with the formation of an amino-substituted tetrafluorobenzoic acid. This intermediate is then treated with a nitrite (B80452) source (like sodium nitrite) in a strong acid to form the corresponding diazonium salt. The subsequent introduction of copper(I) chloride (CuCl) catalyzes the displacement of the diazonium group (-N2+) with a chloride ion, yielding 6-chloro-2,3,4,5-tetrafluorobenzoic acid. nih.gov

A more detailed and controlled version of the derivatization approach involves a precise sequence of reactions to build the desired molecule. researchgate.net This multi-step synthesis provides an excellent example of strategic functional group interconversion in aromatic chemistry.

Nitration: The starting material, 2,3,4,5-tetrafluorobenzoic acid, is first nitrated using a mixture of nitric acid and sulfuric acid. This introduces a nitro group (-NO2) onto the ring, yielding 6-nitro-2,3,4,5-tetrafluorobenzoic acid.

Selective Reduction: The nitro group is then selectively reduced to an amino group (-NH2). This is commonly achieved using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This step produces 6-amino-2,3,4,5-tetrafluorobenzoic acid.

Diazotization: The newly formed amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.

Chlorination: Finally, the diazonium salt is subjected to the Sandmeyer reaction. organic-chemistry.org The addition of a solution of copper(I) chloride in hydrochloric acid results in the evolution of nitrogen gas and the formation of the target compound, 6-chloro-2,3,4,5-tetrafluorobenzoic acid.

This sequential approach is highly effective for producing specifically substituted aromatic compounds that are not accessible through direct halogenation. researchgate.net

Table 2: Multi-step Synthesis from 2,3,4,5-Tetrafluorobenzoic Acid

| Step | Reaction | Typical Reagents | Intermediate Product |

| 1 | Nitration | HNO3, H2SO4 | 6-Nitro-2,3,4,5-tetrafluorobenzoic acid |

| 2 | Reduction | SnCl2, HCl or H2, Pd/C | 6-Amino-2,3,4,5-tetrafluorobenzoic acid |

| 3 | Diazotization | NaNO2, HCl (aq) | 6-Diazonium-2,3,4,5-tetrafluorobenzoic acid salt |

| 4 | Chlorination (Sandmeyer) | CuCl, HCl (aq) | 6-Chloro-2,3,4,5-tetrafluorobenzoic acid |

Decarboxylation of Substituted Phthalic Acids (e.g., 3,4,5,6-tetrafluorophthalic acid)

A primary route for the synthesis of 2,3,4,5-tetrafluorobenzoic acid involves the selective decarboxylation of 3,4,5,6-tetrafluorophthalic acid. This reaction removes one of the two carboxylic acid groups to yield the desired product. The process can be conducted under various conditions, including heating in polar aprotic solvents or in an aqueous medium. googleapis.comgoogle.com For instance, heating 3,4,5,6-tetrafluorophthalic acid in dimethylformamide (DMF) at 145°C for one hour has been shown to produce 2,3,4,5-tetrafluorobenzoic acid. google.comgoogleapis.com Similarly, conducting the reaction in water at approximately 190°C for five hours can achieve a yield of 94.5%. chembk.com

Another approach starts from 3,4,5,6-tetrachlorophthalic anhydride (B1165640), which undergoes a series of reactions including imidation, fluorination, hydrolysis, and finally decarboxylation to yield the tetrafluorobenzoic acid. scispace.comgoogle.com

Catalytic Approaches and Reaction Medium Effects (e.g., base catalysts in polar aprotic solvents, aqueous medium pH control)

The efficiency of the decarboxylation of 3,4,5,6-tetrafluorophthalic acid is highly dependent on the reaction conditions, including the choice of catalyst and solvent.

Base Catalysts in Polar Aprotic Solvents: The use of a base catalyst in a polar aprotic solvent is a common strategy. One effective method involves heating 3,4,5,6-tetrafluorophthalic acid in dimethyl sulfoxide (B87167) (DMSO) with triethylamine (B128534) as a base catalyst. chemicalbook.com This reaction, conducted at 115°-120° C, proceeds to completion in under an hour, demonstrating an efficient catalytic turnover. chemicalbook.com Similarly, the decarboxylation can be carried out in tri-n-butyl amine at 130°C, achieving a yield of 81.6%. scispace.comkoreascience.kr For related fluorinated phthalic anhydrides, copper salts have also been shown to be effective catalysts. googleapis.com

Aqueous Medium and pH Control: Decarboxylation in an aqueous medium offers a greener alternative to organic solvents. The reaction is sensitive to pH, with optimal results obtained when the pH is controlled within a specific range. For the decarboxylation of 3,4,5,6-tetrafluorophthalic acid in water, adjusting the pH to a range of 0.7 to 2.2 at temperatures between 100° to 220°C is crucial for high yields. googleapis.com The use of catalysts such as hydroxides, carbonates, or sulfates of alkaline earth or alkali metals can further enhance the reaction, with yields reaching up to 96.4% when calcium hydroxide (B78521) is used. googleapis.com

| Starting Material | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,4,5,6-tetrafluorophthalic acid | Triethylamine | Dimethyl sulfoxide (DMSO) | 115-120 | 94 | chemicalbook.com |

| 3,4,5,6-tetrafluorophthalic acid | None | Dimethylformamide (DMF) | 145 | 44 | googleapis.comgoogle.com |

| 3,4,5,6-tetrafluorophthalic acid | Calcium Hydroxide | Water (pH 1.9) | 160 | 96.4 | googleapis.com |

| 3,4,5,6-tetrafluorophthalic acid | None | Water | 190 | 94.5 | chembk.com |

| Tetrafluorophthalic acid | Tri-n-butyl amine | Tri-n-butyl amine | 130 | 81.6 | scispace.comkoreascience.kr |

Industrial Feasibility and Yield Improvement Strategies for 2,3,4,5-tetrafluorobenzoic acid derivatives

For industrial-scale production, both high yield and process efficiency are paramount. The synthesis of 2,3,4,5-tetrafluorobenzoic acid via decarboxylation has been optimized to meet these demands. The method utilizing pH-controlled aqueous medium with a calcium hydroxide catalyst provides a high yield (96.4%) and uses water as a solvent, which is advantageous from an environmental and cost perspective. googleapis.com The process involving triethylamine in DMSO also reports a high yield of 94% and a relatively short reaction time. chemicalbook.com

Novel and Greener Synthetic Approaches

Research continues to explore more environmentally friendly and efficient synthetic methods.

Exploration of Phase Transfer Catalysis in Intermediate Reactions (e.g., imidation and fluorination)

Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants in different phases. In the synthesis of the precursors for 2,3,4,5-tetrafluorobenzoic acid, PTC has been successfully applied. scispace.com

For instance, in the synthesis pathway starting from tetrachlorophthalic anhydride, phase-transfer catalysts are employed in both the imidation and fluorination steps. scispace.com

Imidation: The use of hexadecyltrimethylammonium bromide as a catalyst in the reaction between tetrachlorophthalic anhydride and aniline (B41778) significantly shortens the reaction time and results in a high yield of 98.2%. scispace.com

Fluorination: The subsequent halogen-exchange fluorination of the N-phenyl-tetrachlorophthalimide intermediate is a critical step. Using tetrabutylammonium (B224687) bromide as a phase-transfer catalyst facilitates the reaction with potassium fluoride, achieving a fluorination yield of 81.3%. scispace.com In a related synthesis, tributylhexadecylphosphonium bromide was used as a phase transfer catalyst for the fluorination of an N-phenyl phthalimide (B116566) derivative with potassium fluoride in sulfolane. googleapis.com

Interestingly, some research indicates that for the halogen-exchange fluorination of certain tri- and tetrahalophthalimides in a sulfoxide solvent, omitting the phase-transfer catalyst can actually lead to increased product yield and a faster reaction rate under moderate temperatures (135-155 °C). google.com This suggests that while PTC is a valuable tool, its necessity and effectiveness must be evaluated on a case-by-case basis.

Investigations into Surfactant Effects on Hydrolysis Reactions

Surfactants can influence reaction rates and yields, particularly in heterogeneous systems. In the multi-step synthesis of 2,3,4,5-tetrafluorobenzoic acid, the hydrolysis of the fluorinated phthalimide intermediate is a key step. Research has shown that the addition of a surfactant, such as hexadecyltrimethylammonium bromide, can decrease the hydrolysis reaction time while increasing the yield to 88.6%. scispace.com Fluorinated surfactants themselves possess unique properties, including high surface activity, which are utilized in various industrial processes like emulsion polymerization. 20.210.105 The principles governing their activity can inform the selection of surfactants to optimize hydrolysis and other steps in complex organic syntheses. 20.210.105nih.gov

| Reaction Step | Catalyst/Additive | Effect | Yield (%) | Reference |

|---|---|---|---|---|

| Imidation | Hexadecyltrimethylammonium bromide (PTC) | Reduced reaction time | 98.2 | scispace.com |

| Fluorination | Tetrabutylammonium bromide (PTC) | Facilitated reaction | 81.3 | scispace.com |

| Hydrolysis | Hexadecyltrimethylammonium bromide (Surfactant) | Decreased reaction time, increased yield | 88.6 | scispace.com |

Stereochemical Control and Regioselectivity in Synthetic Routes

Stereochemical Control: The target molecule, 6-chloro-2,3,4,5-tetrafluorobenzoic acid, is achiral. Therefore, considerations of stereochemical control and the generation of specific stereoisomers are not applicable to its synthesis.

Regioselectivity: Regioselectivity is a critical factor in the synthesis of substituted aromatic compounds. In the context of the synthetic pathways discussed, regioselectivity is most relevant to the initial decarboxylation step and the subsequent, but not detailed, chlorination step. The decarboxylation of 3,4,5,6-tetrafluorophthalic acid selectively removes one of the two identical carboxyl groups to form 2,3,4,5-tetrafluorobenzoic acid. googleapis.comchemicalbook.com The introduction of the chlorine atom at the 6-position to form the final product would require a highly regioselective reaction. While the specifics of this chlorination fall outside the scope of the provided outline, it is a key synthetic challenge where directing group effects would play a crucial role in ensuring the desired isomer is formed.

Chemical Reactivity and Transformation of 6 Chloro 2,3,4,5 Tetrafluorobenzoic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The penta-substituted benzene (B151609) ring in 6-chloro-2,3,4,5-tetrafluorobenzoic acid is heavily deactivated towards electrophilic aromatic substitution due to the potent inductive (-I) and mesomeric (-M) effects of the fluorine and chlorine atoms. Conversely, this electron deficiency makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

In nucleophilic aromatic substitution reactions on polyhalogenated benzenes, the fluorine atoms are generally more reactive and prone to displacement than chlorine atoms. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The substitution typically occurs at the para-position to an activating group, if present. In the case of 6-chloro-2,3,4,5-tetrafluorobenzoic acid, the carboxylic acid group is a deactivating group, but the positions para to the other halogen atoms are key sites for substitution.

The general order of reactivity for nucleophilic displacement is F > Cl. Therefore, a nucleophile will preferentially replace one of the fluorine atoms over the chlorine atom. The specific fluorine atom that is substituted depends on the reaction conditions and the nature of the nucleophile.

The susceptibility of halogenated benzoic acids to nucleophilic substitution allows for the introduction of various functional groups onto the aromatic ring. For instance, the synthesis of related compounds like 4-chloro-2,3,5-trifluorobenzoic acid from methyl 2,3,4,5-tetrafluorobenzoate involves the nucleophilic substitution of a fluorine atom by an amine (tert-butylamine), followed by diazotization and a Sandmeyer reaction to replace the amino group with chlorine. mdpi.com This demonstrates a viable pathway for introducing amino functionalities.

Similarly, alcohols (or more commonly, their corresponding alkoxides) can act as nucleophiles to displace a halogen atom, leading to the formation of ether linkages. While specific examples for 6-chloro-2,3,4,5-tetrafluorobenzoic acid are not prevalent in readily available literature, the reaction of hexafluorobenzene (B1203771) with alcoholates to substitute fluorine atoms is a well-established principle in the chemistry of polyfluorinated aromatic compounds.

Carboxylic Acid Group Transformations:

The carboxylic acid group of 6-chloro-2,3,4,5-tetrafluorobenzoic acid can undergo a variety of standard transformations, including reduction, esterification, amidation, and conversion to acyl halides.

The aromatic ring of 6-chloro-2,3,4,5-tetrafluorobenzoic acid is highly resistant to oxidation due to its electron-deficient nature. The carboxylic acid group is already in a high oxidation state and is therefore not readily oxidized further under typical conditions.

Reduction of the carboxylic acid group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). These reagents will reduce the carboxylic acid to the corresponding primary alcohol, (6-chloro-2,3,4,5-tetrafluorophenyl)methanol. This transformation provides a route to a different class of derivatives while preserving the halogenated aromatic scaffold.

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents.

Amidation: The formation of amides from 6-chloro-2,3,4,5-tetrafluorobenzoic acid can be accomplished by reacting it with a primary or secondary amine. This reaction is typically facilitated by coupling agents that activate the carboxylic acid, such as carbodiimides or phosphonium (B103445) salts, to form an activated intermediate that is then readily attacked by the amine.

Acyl Halide Formation: The conversion of the carboxylic acid to a more reactive acyl halide is a key transformation. A highly efficient method for this is the use of triphosgene (B27547) [bis(trichloromethyl)carbonate] as a phosgene (B1210022) substitute. While the specific reaction for the 6-chloro derivative is not detailed, the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride from 2,3,4,5-tetrafluorobenzoic acid using triphosgene and a catalytic amount of N,N-dimethylformamide (DMF) proceeds with high yield (up to 95%). asianpubs.orgresearchgate.net This method is mild, selective, and safer than using gaseous phosgene. asianpubs.org The reaction conditions are transferable to 6-chloro-2,3,4,5-tetrafluorobenzoic acid to produce 6-chloro-2,3,4,5-tetrafluorobenzoyl chloride.

| Reactant | Reagent | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 2,3,4,5-Tetrafluorobenzoic Acid | Triphosgene (0.37 eq) | DMF (5 mol%) | 1,2-dichloroethane | 353 K (80 °C) | 4 h | 95.1% |

Formation of Heterocyclic Scaffolds Utilizing 6-CHLORO-2,3,4,5-TETRAFLUOROBENZOIC ACID Derivatives:

Halogenated benzoic acids and their derivatives are valuable precursors for the synthesis of complex heterocyclic compounds, particularly those of pharmaceutical interest. For example, the related compound 3-chloro-2,4,5-trifluorobenzoic acid is a crucial intermediate in the preparation of certain quinolone antibacterial agents. nih.gov The synthesis involves the reaction of the acid derivative with other building blocks to construct the quinolone ring system.

Derivatives of 6-chloro-2,3,4,5-tetrafluorobenzoic acid, such as its acyl chloride or esters, can serve as key synthons in the construction of various heterocyclic rings. The activated carboxyl group can react with binucleophilic reagents (e.g., compounds containing both an amine and a hydroxyl group) to form heterocycles like benzoxazines or benzothiazines. Furthermore, the reactive halogen atoms on the aromatic ring can be displaced by nucleophiles that are part of another ring system, leading to the fusion of aromatic and heterocyclic structures.

Synthesis of Chromones and Pyrazole (B372694) Derivatives

6-Chloro-2,3,4,5-tetrafluorobenzoic acid is a highly functionalized aromatic compound that can serve as a precursor for the synthesis of various heterocyclic systems, including pyrazoles and chromones. The direct conversion requires its transformation into suitable intermediates that can undergo classical cyclization reactions.

Synthesis of Pyrazole Derivatives: The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. chim.itresearchgate.net To utilize 6-chloro-2,3,4,5-tetrafluorobenzoic acid for this purpose, it must first be converted into a corresponding 1,3-diketone. This can be achieved through a multi-step process, beginning with the conversion of the carboxylic acid to its more reactive acid chloride. asianpubs.org Subsequent reaction with a ketone enolate or a similar carbon nucleophile would form the necessary β-diketone skeleton, which can then be cyclized with hydrazine or its derivatives to yield the target pyrazole ring system. nih.gov

The general mechanism for pyrazole formation from a 1,3-diketone involves the initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. organic-chemistry.org

Interactive Table: General Synthesis Strategy for Pyrazoles

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Activation of Carboxylic Acid | 6-Chloro-2,3,4,5-tetrafluorobenzoic acid, Thionyl chloride (SOCl₂) or Triphosgene | 6-Chloro-2,3,4,5-tetrafluorobenzoyl chloride |

| 2 | Formation of 1,3-Diketone | Acid chloride, Ketone enolate (e.g., from acetone) | 1-(6-Chloro-2,3,4,5-tetrafluorophenyl)butane-1,3-dione |

| 3 | Cyclocondensation | 1,3-Diketone intermediate, Hydrazine hydrate | 5-(6-Chloro-2,3,4,5-tetrafluorophenyl)-3-methyl-1H-pyrazole |

Synthesis of Chromone (B188151) Derivatives: Chromone synthesis often begins with an o-hydroxyaryl ketone. ijrpc.com Therefore, 6-chloro-2,3,4,5-tetrafluorobenzoic acid must undergo a synthetic sequence to introduce both a hydroxyl group ortho to a ketone function. A plausible route involves the conversion of the starting acid into a phenol, followed by acylation (e.g., Fries rearrangement) or other methods to install the necessary ketone group. Once the o-hydroxyacetophenone derivative is formed, several methods can be employed for cyclization to the chromone core. ijrar.org

One common method is the Baker-Venkataraman rearrangement, where the o-hydroxyacetophenone is first acylated, and the resulting ester rearranges in the presence of a base to form a 1,3-diketone, which is then cyclized under acidic conditions. ijrar.org Another approach involves condensation with an ester, such as diethyl oxalate, followed by intramolecular cyclization. nih.gov

Interactive Table: General Synthesis Strategy for Chromones

| Step | Reaction | Starting Material | Key Intermediate | Final Product |

|---|---|---|---|---|

| 1 | Intermediate Formation | 6-Chloro-2,3,4,5-tetrafluorobenzoic acid | 2-Hydroxy-3,4,5-trifluoro-6-chloroacetophenone | - |

| 2 | Condensation & Cyclization | The o-hydroxyacetophenone intermediate | 1,3-Diketone (via Baker-Venkataraman or similar) | Substituted Chromone |

Role as an Intermediate in Quinolone Carboxylic Acid Synthesis

Polyhalogenated benzoic acids, including 6-chloro-2,3,4,5-tetrafluorobenzoic acid, are valuable intermediates in the synthesis of quinolone and fluoroquinolone carboxylic acids, a class of potent antibacterial agents. mdpi.comresearchgate.net The synthesis of these complex heterocyclic structures leverages the reactivity of the fluorinated benzene ring.

A representative synthetic pathway starts with the activation of 2,3,4,5-tetrafluorobenzoic acid (a close analog) to its acid chloride by treatment with thionyl chloride. msu.edu This highly reactive intermediate is then reacted with the dilithio dianion of monoethyl malonate to yield ethyl 2,3,4,5-tetrafluorobenzoylacetate. msu.edu This β-ketoester is a crucial building block for the quinolone core.

The subsequent steps involve reaction with triethyl orthoformate and then with an appropriate amine to form an enaminoketo ester. This intermediate is designed to undergo intramolecular cyclization. The cyclization is typically achieved using a strong base like sodium hydride, which facilitates a nucleophilic aromatic substitution where the enamine nitrogen displaces one of the fluorine atoms on the benzene ring to form the core pyridone ring of the quinolone system. msu.edu A second intramolecular cyclization can then form an additional fused ring, leading to complex structures like those found in ofloxacin (B1677185) or norfloxacin. msu.edu The presence of the chlorine atom at the 6-position of the starting benzoic acid would be carried through the synthesis to yield a specifically substituted quinolone derivative.

Interactive Table: Synthesis of Quinolone Core from a Tetrafluorobenzoic Acid Precursor

| Step | Reaction | Key Reagents | Intermediate Formed |

|---|---|---|---|

| 1 | Acid Activation | Thionyl chloride | 2,3,4,5-Tetrafluorobenzoyl chloride |

| 2 | Condensation | Monoethyl malonate, n-Butyllithium | Ethyl 2,3,4,5-tetrafluorobenzoylacetate |

| 3 | Enamine Formation | Triethyl orthoformate, Amine (e.g., cyclopropylamine) | Ethyl 2-(cyclopropylaminomethylene)-3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate |

| 4 | First Cyclization (Gould-Jacobs type) | Sodium hydride | Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |

| 5 | Saponification | Aqueous sodium hydroxide (B78521) | Quinolone carboxylic acid |

This table is based on the synthesis starting from the closely related 2,3,4,5-tetrafluorobenzoic acid as described in the literature. msu.edu

Reaction Mechanism Elucidation

The transformation of 6-chloro-2,3,4,5-tetrafluorobenzoic acid into heterocyclic compounds involves several well-established reaction mechanisms.

Mechanism of Pyrazole Formation: The formation of a pyrazole ring from a 1,3-diketone and hydrazine is a classic cyclocondensation reaction. The mechanism proceeds as follows:

Nucleophilic Attack: One of the nitrogen atoms of the hydrazine molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the 1,3-diketone. This forms a tetrahedral intermediate.

Dehydration: The intermediate loses a molecule of water to form a hydrazone.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.

Final Dehydration: A second molecule of water is eliminated to yield the stable, aromatic pyrazole ring. organic-chemistry.org The regioselectivity of the final product depends on the specific substituents on both the diketone and the hydrazine.

Mechanism of Chromone Formation: The acid-catalyzed cyclization of an o-hydroxy-β-diketone (formed, for example, via a Baker-Venkataraman rearrangement) is a key step in many chromone syntheses.

Protonation: The acid catalyst protonates one of the carbonyl oxygen atoms of the diketone, increasing its electrophilicity.

Intramolecular Nucleophilic Attack: The phenolic hydroxyl group acts as an intramolecular nucleophile, attacking the protonated carbonyl carbon.

Dehydration: The resulting hemiacetal-like intermediate is unstable and readily eliminates a molecule of water under the acidic conditions to form the pyranone ring of the chromone system.

Mechanism of Quinolone Synthesis: The synthesis of the quinolone ring from the fluorinated benzoylacetate intermediate involves two critical mechanistic steps.

Enamine Formation and Tautomerization: The β-ketoester reacts with an amine to form an enamine, which exists in equilibrium with its tautomers.

Intramolecular Nucleophilic Aromatic Substitution (SNAr): This is the key ring-forming step. The enamine nitrogen attacks the C4 position of the tetrafluorobenzoyl ring (the carbon bearing a fluorine atom ortho to the carbonyl group). The highly electron-withdrawing nature of the carbonyl group and the other fluorine atoms activates the ring towards nucleophilic attack. The fluorine atom at C4 serves as a good leaving group, and its displacement by the nitrogen atom forms the six-membered pyridone ring. This type of reaction is characteristic of polyfluoroaromatic compounds. nih.gov This cyclization is often referred to as the Gould-Jacobs reaction. Subsequent hydrolysis of the ester group yields the final quinolone carboxylic acid.

Applications in Medicinal Chemistry and Pharmaceutical Research

Building Block for Novel Pharmaceutical Agents

Halogenated benzoic acids, particularly those with multiple halogen substituents, are recognized as crucial intermediates in the synthesis of a variety of pharmaceutical compounds. mdpi.comnih.gov The presence of chlorine and fluorine atoms in 6-chloro-2,3,4,5-tetrafluorobenzoic acid provides multiple reactive sites and modulates the acidity of the carboxylic acid group, making it a versatile precursor for constructing more complex molecular architectures. asianpubs.org This compound and its analogs are key starting materials for producing antibacterial agents, specifically within the quinolone class of antibiotics. mdpi.com The strategic incorporation of this building block allows for the systematic modification of the final drug molecule, enabling chemists to fine-tune its biological activity and properties. The synthesis of new drugs often involves multi-step processes where such intermediates are essential for creating the core structure of the therapeutic agent. nih.gov

Design and Synthesis of Quinolone Carboxylic Acid Derivatives as Antibacterial Agents

One of the most significant applications of 6-chloro-2,3,4,5-tetrafluorobenzoic acid and related polyhalogenated benzoic acids is in the synthesis of quinolone and fluoroquinolone antibiotics. mdpi.commdpi.com These synthetic antibacterial agents are characterized by a bicyclic core structure and have demonstrated broad-spectrum activity against a wide range of bacterial pathogens. mdpi.comnih.gov The general synthetic approach involves the condensation of a substituted aniline (B41778) with a β-ketoester, followed by cyclization to form the quinolone ring system. Halogenated benzoic acid derivatives are often employed to introduce the desired substitution pattern on the benzo ring of the quinolone scaffold. mdpi.com The presence of a fluorine atom at the C-6 position and various substituents at the N-1, C-7, and C-8 positions are critical for the antibacterial efficacy of these compounds. nih.govnih.gov

The development of potent quinolone antibiotics has been heavily guided by extensive structure-activity relationship (SAR) studies. These studies have elucidated the role of different substituents on the quinolone core in determining antibacterial potency, spectrum of activity, and side-effect profiles. nih.govresearchgate.netnih.gov

Key SAR findings for quinolone derivatives include:

N-1 Position: Substituents such as cyclopropyl, ethyl, and difluorophenyl groups at this position generally lead to potent antibacterial activity. youtube.com

C-3 Position: The carboxylic acid group is essential for activity, as it is involved in binding to the target enzymes. Modifications to this group typically result in a loss of antibacterial potency. youtube.commdpi.com

C-4 Position: The 4-oxo group is also crucial for antibacterial activity. youtube.commdpi.com

C-6 Position: A fluorine atom at this position significantly increases antibacterial activity, a hallmark of the fluoroquinolone subclass. nih.govmdpi.com

C-7 Position: The substituent at this position greatly influences potency, spectrum, and pharmacokinetics. Piperazine or pyrrolidine (B122466) rings, often with alkyl substitutions, enhance activity against Gram-positive bacteria and improve serum half-life. researchgate.netresearchgate.net

C-8 Position: A halogen (fluorine or chlorine) or a methoxy (B1213986) group at this position can improve oral absorption and activity against anaerobic and Gram-positive bacteria, respectively. researchgate.netresearchgate.net

| Position | Favorable Substituent | Impact on Activity |

|---|---|---|

| N-1 | Cyclopropyl, Ethyl, Difluorophenyl | Potent overall activity youtube.com |

| C-3 | Carboxylic Acid | Essential for enzyme binding youtube.commdpi.com |

| C-5 | Amino group | Enhances overall potency researchgate.net |

| C-6 | Fluorine | Significantly increases antibacterial activity nih.govmdpi.com |

| C-7 | Piperazine or Pyrrolidine rings | Influences potency, spectrum, and pharmacokinetics; enhances Gram-positive activity researchgate.netresearchgate.net |

| C-8 | Fluorine, Chlorine, or Methoxy group | Improves oral absorption and activity against anaerobes or Gram-positives researchgate.netresearchgate.net |

Quinolone derivatives synthesized from precursors like 6-chloro-2,3,4,5-tetrafluorobenzoic acid are routinely subjected to in vitro antimicrobial activity screening to determine their efficacy against a panel of clinically relevant bacteria. This screening typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Newer generations of quinolones often exhibit potent activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govnih.gov For instance, novel des-F(6)-quinolones have shown potent activity against various Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP). nih.gov The broad-spectrum nature of these antibiotics makes them valuable therapeutic options for a wide range of bacterial infections.

| Bacterial Species | MIC90 (μg/ml) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 0.025 - 6.25 |

| Penicillin-resistant Streptococcus pneumoniae | Potent activity observed |

| Mycobacterium tuberculosis | 0.0625 |

Data adapted from in vitro studies of T-3811. nih.gov

The antibacterial action of quinolones is a result of their interference with bacterial DNA synthesis. The primary molecular targets of these drugs are two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.gov Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand breaks in the bacterial chromosome, which ultimately results in cell death. mdpi.com The specific primary target can vary between bacterial species; in many Gram-negative bacteria, DNA gyrase is the primary target, whereas in many Gram-positive bacteria, topoisomerase IV is the main target. nih.gov Understanding these molecular interactions is crucial for designing new quinolones that can overcome resistance mechanisms, which often arise from mutations in the genes encoding these target enzymes.

Exploration of Other Potential Biological Activities of Derivatives

While the primary application of quinolone derivatives has been in antibacterial therapy, research has also explored other potential biological activities of compounds derived from halogenated scaffolds. The versatility of the quinolone and other heterocyclic structures allows for modifications that can lead to compounds with different therapeutic applications. For example, some chloro- and fluoro-substituted heterocyclic compounds have been investigated for their anticancer and anti-inflammatory properties. dergipark.org.trnih.govresearchgate.netscielo.brmdpi.comnih.govmdpi.comnih.govnbuv.gov.ua Derivatives of 6-chloro-9H-carbazole have shown antimicrobial and anti-biofilm activity. mdpi.com The exploration of derivatives of 6-chloro-2,3,4,5-tetrafluorobenzoic acid could therefore yield novel candidates for these and other therapeutic areas, expanding the utility of this chemical building block beyond infectious diseases.

Metabolite Identification and Biomarker Potential in Biological Systems (analogous to tetrabromobenzoic acid)

The study of how halogenated aromatic compounds are metabolized in biological systems is important for understanding their pharmacokinetic and toxicological profiles. Halogenated benzoic acids can undergo various metabolic transformations, including dehalogenation and conjugation reactions. nih.govepa.govnih.govnih.gov The identification of specific metabolites in biological fluids like urine or serum can serve as biomarkers of exposure to the parent compound. frontiersin.orghmdb.camdpi.com

An analogous case is that of 2,3,4,5-tetrabromobenzoic acid (TBBA), which has been identified as a urinary metabolite of the flame retardant component 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB). The detection of TBBA in urine has been established as a useful biomarker for assessing human exposure to this flame retardant mixture. This demonstrates the principle that the metabolic products of halogenated benzoic acids can be valuable tools in epidemiology and environmental health studies. Similarly, metabolites of drugs derived from 6-chloro-2,3,4,5-tetrafluorobenzoic acid could potentially be identified and used as biomarkers to monitor patient adherence or exposure.

Applications in Materials Science and Specialty Chemicals

Precursor in the Development of Specialty Chemicals

6-Chloro-2,3,4,5-tetrafluorobenzoic acid serves as a valuable intermediate in organic synthesis. lookchem.com Its structure is a key component in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The high degree of halogenation significantly influences its electronic properties and reactivity, making it a versatile precursor.

Halogenated benzoic acids, as a class, are recognized as important intermediates for producing medicaments and functional materials. mdpi.com For instance, related chlorofluorobenzoic acid derivatives are crucial for synthesizing quinolone-3-carboxylic acids, which form the core of many antibacterial agents. researchgate.netresearchgate.net The unique substitution pattern of 6-chloro-2,3,4,5-tetrafluorobenzoic acid allows for targeted chemical modifications, enabling its use in the creation of novel specialty chemicals where specific electronic and steric properties are required.

Role in Polymer Chemistry

While highly halogenated aromatic compounds are integral to the development of advanced polymers, specific research detailing the applications of 6-chloro-2,3,4,5-tetrafluorobenzoic acid in polymer chemistry is not extensively documented in publicly available literature. However, the known applications of similar fluorinated benzoic acids provide a basis for its potential roles.

Incorporation into Polymer Scaffolds for Functional Materials

The incorporation of fluorinated monomers into polymer chains is a common strategy for developing functional materials with enhanced thermal stability, chemical resistance, and specific optical or electrical properties. For example, a related compound, 5-Chloro-2-fluorobenzoic acid, is used to synthesize poly(phenylene ether)-based electrolyte membranes for fuel cells. ossila.com Although direct evidence for 6-chloro-2,3,4,5-tetrafluorobenzoic acid is scarce, its structure suggests potential as a monomer or modifier for creating high-performance polymers.

Use in Cross-linking Agents (e.g., for photoresists)

Cross-linking agents are crucial for modifying the mechanical and thermal properties of polymers, and they are fundamental in the formulation of materials like photoresists for microlithography. The carboxylic acid group and the halogenated ring of 6-chloro-2,3,4,5-tetrafluorobenzoic acid provide reactive sites that could potentially be utilized in designing specialized cross-linking agents. However, specific studies or patents detailing its use for this purpose are not readily found in the surveyed scientific literature.

Potential in Liquid Crystal Materials (general fluorobenzoic acids)

Fluorobenzoic acids are widely used as components in liquid crystal (LC) mixtures to enhance their performance in display technologies. They are particularly effective in hydrogen-bonded liquid crystal (HBLC) systems, where they can be added to a base LC mixture to tune its physical and electro-optical properties.

The addition of fluorinated benzoic acids to nematic LC mixtures has been shown to favorably modify key characteristics. The high polarity imparted by the fluorine atoms can enhance the dielectric anisotropy (Δε) of the material. This is a critical parameter, as a larger Δε allows for lower driving voltages for LC displays. Research has demonstrated that adding various fluorobenzoic acids successfully reduces the threshold voltage of HBLC cells, indicating their potential for creating more energy-efficient displays.

The primary effects of incorporating fluorobenzoic acids into liquid crystal mixtures are summarized below.

| Property Modified | Effect of Fluorobenzoic Acid Addition | Significance in LC Displays |

|---|---|---|

| Dielectric Anisotropy (Δε) | Increases the magnitude of Δε, often making it more positive or negative depending on the substitution pattern. | Allows for lower operating voltages, leading to reduced power consumption. |

| Threshold Voltage (Vth) | Generally reduces the voltage required to switch the liquid crystal molecules. | Contributes to more energy-efficient devices. |

| Refractive Index Anisotropy (Δn) | Can be tuned by the addition of the fluorinated acid. | Affects the contrast ratio and response time of the display. |

| Elastic Constants | Modifies the splay, twist, and bend elastic constants of the LC mixture. | Influences the switching speed and viewing angle of the display. |

| Solubility | Fluorinated benzoic acids generally show good solubility in HBLC mixtures. | Facilitates the creation of stable and homogeneous LC formulations. |

Applications as a Corrosion Inhibitor (general fluorobenzoic acids)

Organic compounds, particularly those containing heteroatoms (like oxygen, nitrogen) and aromatic rings, are often effective corrosion inhibitors for metals in acidic or saline environments. Benzoic acid and its derivatives can prevent corrosion by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.

The presence of halogen atoms like fluorine and chlorine in the molecular structure can further enhance this inhibitory effect. The high electronegativity of these atoms can increase the electron density at the active centers of the molecule, promoting stronger adsorption onto the metal surface. This protective layer can inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions that constitute the corrosion process.

Studies on related halogenated compounds have demonstrated significant corrosion inhibition efficiency. For example, 2-Chloro-1-(4-fluorobenzyl)benzimidazole, which also contains chlorine and fluorine, was shown to be an excellent inhibitor for copper in a sulfuric acid solution, achieving an inhibition efficiency of over 95% at certain concentrations. The mechanism involves the formation of a dense, adsorbed film that physically blocks the corrosive medium from reaching the copper surface.

The table below illustrates the typical performance of a halogenated organic compound as a corrosion inhibitor, based on data for a related substance.

| Inhibitor Concentration (mM) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) | Mechanism |

|---|---|---|---|

| 0 (Blank) | 150.0 | N/A | Adsorption on the metal surface, forming a protective barrier that blocks active corrosion sites. The process involves both physical and chemical adsorption. |

| 1.0 | 25.5 | 83.0% | |

| 5.0 | 12.0 | 92.0% | |

| 10.0 | 7.2 | 95.2% |

Data presented is illustrative for a related halogenated benzimidazole (B57391) derivative to demonstrate the principle of corrosion inhibition by such compounds.

Environmental Fate and Impact Research

Persistence and Degradation in Environmental Compartments (e.g., aquatic environments, soil, sediment)

The persistence of halogenated aromatic compounds in the environment is strongly influenced by the number and type of halogen substituents. Generally, an increase in halogenation leads to greater stability and resistance to degradation. nih.govnih.gov The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making the tetrafluorinated ring of this molecule particularly resistant to cleavage. The carbon-chlorine (C-Cl) bond is comparatively weaker and represents a more likely site for initial enzymatic or chemical attack.

In soil and sediment, the persistence of chlorinated benzoic acids can vary. For instance, some isomers like 2,3,6-trichlorobenzoic acid (2,3,6-TBA) have been shown to be highly persistent, with phytotoxic effects remaining for extended periods under certain conditions. cambridge.org In contrast, some fluorinated benzoates have demonstrated susceptibility to degradation, but this is highly dependent on the specific environmental conditions. nih.gov For highly halogenated compounds, complete mineralization often requires a sequence of anaerobic and aerobic conditions. eurochlor.org

Photodegradation, or breakdown by sunlight, is a potential degradation pathway for some halogenated aromatic compounds in aquatic environments. researchgate.net However, without specific absorption spectra data for 6-chloro-2,3,4,5-tetrafluorobenzoic acid, its susceptibility to photolysis remains theoretical.

| Compound Class | General Persistence | Influencing Factors | References |

|---|---|---|---|

| Fluorobenzoates | Recalcitrant under some anaerobic conditions; degradable under others (e.g., denitrifying). | Redox conditions, specific microbial populations. | nih.gov |

| Chlorobenzoates | Can be highly persistent (e.g., 2,3,6-TBA) or biodegradable over days to months. | Degree and position of chlorination, moisture, microbial activity. | cambridge.orgeurochlor.org |

| Highly Halogenated Aromatics | Generally persistent, requiring sequential anaerobic/aerobic conditions for complete breakdown. | Number of halogen atoms, presence of both anaerobic and aerobic zones. | eurochlor.org |

Monitoring and Assessment Strategies in Water Sources

Effective monitoring of halogenated carboxylic acids in water sources relies on advanced analytical techniques capable of detecting and quantifying these compounds at low concentrations. Given its structure, 6-chloro-2,3,4,5-tetrafluorobenzoic acid would be classified as a halogenated carboxylic acid.

Modern assessment strategies for this class of compounds include:

Ion Chromatography coupled with High-Resolution Mass Spectrometry (IC-HRMS): This is a powerful method for the analysis of halogenated acids in drinking water. nih.govkcl.ac.uk It allows for direct injection of filtered water samples, providing high sensitivity and selectivity. The use of high-resolution mass spectrometry enables the identification of a wide range of known and suspected halogenated compounds. nih.govkcl.ac.uk

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or mass spectrometry detectors, is a well-established technique for the determination of benzoic acid and its chlorinated derivatives in aqueous samples. osti.govupb.ro

These methods form the basis of targeted analysis and broader, semi-targeted screening approaches to identify emerging disinfection byproducts or contaminants in water supplies. nih.gov

Biodegradation Potential (aerobic and anaerobic)

The biodegradation of highly halogenated aromatic compounds is a complex process, with different pathways favored under aerobic (oxygen-rich) and anaerobic (oxygen-free) conditions.

Anaerobic Biodegradation: For highly halogenated molecules, anaerobic biodegradation is often the critical first step. This process typically occurs via reductive dehalogenation, where microorganisms use the halogenated compound as an electron acceptor, removing a halogen atom (typically Cl, Br, or I) and replacing it with a hydrogen atom. nih.goveurochlor.org This process makes the molecule less halogenated and often less toxic. Studies on monochlorinated and monofluoro- anilines have shown that while they can be biodegraded, the specific conditions are crucial. researchgate.net

Research has shown that some fluorobenzoate isomers are recalcitrant under methanogenic and sulfate-reducing conditions but can be degraded under denitrifying (nitrate-reducing) conditions. nih.govnih.gov This degradation involves the stoichiometric release of fluoride (B91410). nih.gov The single chlorine atom on 6-chloro-2,3,4,5-tetrafluorobenzoic acid would be the most likely target for initial reductive dehalogenation. One study identified a specific bacterium, Desulfovibrio vulgaris, capable of reducing a wide array of halogenated benzoic acids to their corresponding alcohols under anaerobic conditions. researchgate.net

Aerobic Biodegradation: Aerobic bacteria typically struggle to degrade highly halogenated compounds. eurochlor.org Aerobic degradation pathways usually involve oxygenase enzymes, which insert oxygen atoms into the aromatic ring, destabilizing it and leading to cleavage. nih.gov This process is often inhibited by a high degree of halogenation. Therefore, 6-chloro-2,3,4,5-tetrafluorobenzoic acid is expected to be highly resistant to aerobic degradation. It would likely only become susceptible after partial dehalogenation has occurred through anaerobic processes. eurochlor.org

| Condition | Key Process | Applicability to Halogenated Benzoic Acids | References |

|---|---|---|---|

| Anaerobic | Reductive Dehalogenation | Primary pathway for higher chlorinated congeners. Some fluorobenzoates are degraded under denitrifying conditions. | nih.goveurochlor.orgnih.gov |

| Aerobic | Oxygenase-mediated Ring Cleavage | Effective for lower chlorinated congeners. Higher congeners are typically resistant until partially dehalogenated. | nih.goveurochlor.org |

Bioaccumulation Potential in Biota

Bioaccumulation describes the process by which a chemical concentrates in an organism to levels higher than in the surrounding environment. For halogenated organic compounds, which are often persistent and lipophilic (fat-soluble), bioaccumulation is a significant concern. nih.govnih.gov

The bioaccumulation potential of ionizable organic compounds like 6-chloro-2,3,4,5-tetrafluorobenzoic acid is more complex than that of neutral compounds. nih.gov As a carboxylic acid, its ionization state is dependent on the ambient pH. The neutral (protonated) form of the acid is generally more hydrophobic and more readily crosses biological membranes than the charged (deprotonated) anion. Key factors determining bioaccumulation include:

Hydrophobicity: Generally, as hydrophobicity increases, so does the potential for bioaccumulation. nih.gov

Susceptibility to Biotransformation: If an organism can metabolize and excrete a compound, its bioaccumulation potential is reduced. nih.gov

Given its highly halogenated structure, 6-chloro-2,3,4,5-tetrafluorobenzoic acid is expected to be resistant to biotransformation. While no specific bioaccumulation factor (BCF) data exists for this compound, its persistence suggests a potential for accumulation in organisms, though the extent would be mediated by environmental pH and the specific physiology of the exposed biota. nih.govnih.gov

Environmental Release Pathways and Sources

The specific industrial uses or natural occurrences of 6-chloro-2,3,4,5-tetrafluorobenzoic acid are not well-documented. However, sources for halogenated aromatic acids in general can be both natural and anthropogenic.

Potential anthropogenic sources include:

Industrial Effluents: Release as a byproduct or intermediate in chemical manufacturing. epa.gov

Pesticide Degradation: Formation as a metabolite from more complex chlorinated and fluorinated pesticides or herbicides. eurochlor.org

Waste Disposal: Leaching from landfills or improper disposal of industrial wastes. epa.gov

Water Disinfection: While less common for such a complex molecule, the reaction of disinfectants like chlorine with organic precursors in water can form a variety of halogenated organic compounds. researchgate.net

Benzoic acid itself is a naturally occurring compound in many plants and is used as a food preservative. wikipedia.org However, highly chlorinated and fluorinated derivatives are almost exclusively of synthetic origin. The primary release pathways to the environment are expected to be through industrial and municipal wastewater discharges and runoff from areas where parent compounds (e.g., pesticides) may have been applied. epa.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. Methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) would be used to calculate various molecular properties.

Electronic Properties: Calculations would yield values for the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

Reactivity Descriptors: A Molecular Electrostatic Potential (MEP) map would be generated to visualize the electron density distribution. This map helps identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents.

Atomic Charges: The distribution of partial charges on each atom (e.g., Mulliken or Natural Bond Orbital charges) would be calculated to understand the polarity and electrostatic interactions within the molecule.

If data were available, a table summarizing these calculated electronic properties would be presented here.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. An MD simulation would provide a detailed understanding of the conformational landscape of 6-chloro-2,3,4,5-tetrafluorobenzoic acid and its interactions with its environment, such as a solvent or a biological macromolecule.

Conformational Analysis: By simulating the molecule's movement, researchers can identify the most stable three-dimensional arrangements (conformations). Key dihedral angles, such as the one between the benzene (B151609) ring and the carboxylic acid group, would be analyzed to determine preferred orientations.

Solvent Interactions: When simulated in a solvent like water, MD can reveal how the molecule forms hydrogen bonds and other non-covalent interactions, providing insight into its solubility and behavior in aqueous environments.

Binding Dynamics: If the molecule were studied in complex with a protein, MD simulations could assess the stability of the binding pose and quantify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

A summary of stable conformers and their relative energies, derived from simulations, would typically be tabulated in this section.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be used to interpret or verify experimental data.

Vibrational Spectroscopy: Quantum chemical calculations can predict the infrared (IR) and Raman spectra. This involves calculating the vibrational frequencies and intensities corresponding to the different normal modes of the molecule. These predicted spectra are invaluable for assigning peaks in experimental spectra.

NMR Spectroscopy: The chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants for Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated. Comparing these predicted values with experimental data helps confirm the molecule's structure.

A data table comparing theoretically predicted vibrational frequencies and NMR chemical shifts to experimental values (if available) would be included in a full research article.

In Silico Screening for Biological Target Interactions

In silico screening techniques, such as molecular docking, are used to predict the binding affinity and orientation of a small molecule within the active site of a biological target, typically a protein.

Molecular Docking: This method would computationally place 6-chloro-2,3,4,5-tetrafluorobenzoic acid into the binding sites of various proteins to predict potential biological targets. The results are scored based on the predicted binding energy, which indicates the strength of the interaction.

Pharmacophore Modeling: If a set of molecules with known activity against a target is available, a pharmacophore model can be built to identify the essential chemical features required for binding. This model could then be used to assess whether 6-chloro-2,3,4,5-tetrafluorobenzoic acid fits the required profile.

Results from a virtual screening campaign would typically be presented in a table listing potential protein targets and their corresponding docking scores or binding energy estimates.

Future Research Directions and Emerging Areas

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic methodologies for producing polyhalogenated aromatic compounds often rely on multi-step processes that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research must prioritize the development of more efficient and environmentally benign synthetic pathways.

Key Research Objectives:

Catalytic C-H Activation: Investigating transition-metal-catalyzed C-H chlorination of 2,3,4,5-tetrafluorobenzoic acid could provide a direct and highly atom-economical route. This approach would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Flow Chemistry: Continuous flow synthesis offers substantial advantages in terms of safety, scalability, and reaction control, particularly for fluorination and chlorination reactions which can be highly exothermic. beilstein-journals.org Developing a flow-based synthesis for 6-chloro-2,3,4,5-tetrafluorobenzoic acid could enable safer handling of hazardous reagents and improve process efficiency. researchgate.netrsc.org

Alternative Halogenation Reagents: Exploration of novel, safer halogenating agents to replace traditional reagents that produce stoichiometric byproducts is crucial.

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the final product, should be a guiding principle in this research. jocpr.comprimescholars.com Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, and future synthetic designs should aim to incorporate such transformations where possible. nih.gov

Diversification of Derivative Synthesis for Broader Applications

The true value of 6-chloro-2,3,4,5-tetrafluorobenzoic acid lies in its potential as a versatile building block for a wide range of functional molecules. The carboxylic acid group serves as a convenient handle for derivatization, allowing for the synthesis of esters, amides, and acid chlorides. asianpubs.org These derivatives can, in turn, be used to construct more complex molecules with tailored properties.

Potential Application Areas for Derivatives:

Pharmaceuticals: Halogenated benzoic acids are known precursors to potent therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and antibacterials like quinolone carboxylic acids. mdpi.comnih.gov Derivatives of the title compound could be explored for their potential as novel antibiotics, anticancer agents, or kinase inhibitors.

Agrochemicals: The introduction of fluorine and chlorine atoms into organic molecules is a common strategy in the development of herbicides, pesticides, and fungicides. The unique electronic properties conferred by the polyhalogenated ring could lead to the discovery of new agrochemicals with enhanced efficacy and selectivity.

Materials Science: Fluorinated aromatic compounds are valuable in the synthesis of high-performance polymers, liquid crystals, and organic light-emitting diodes (OLEDs). Derivatives of 6-chloro-2,3,4,5-tetrafluorobenzoic acid could be investigated as monomers or additives to create materials with superior thermal stability, chemical resistance, and specific electronic properties.

Future work should involve the systematic synthesis of a library of derivatives and subsequent screening for biological activity and material properties.

Advanced Mechanistic Investigations into Biological Activity and Molecular Interactions

Understanding how 6-chloro-2,3,4,5-tetrafluorobenzoic acid and its derivatives interact with biological systems at a molecular level is paramount for both therapeutic development and risk assessment. The high degree of halogenation suggests that these molecules may exhibit significant biological activity.

Focus Areas for Mechanistic Studies:

Enzyme Inhibition: The carboxylic acid moiety can act as a pharmacophore, interacting with the active sites of various enzymes. Computational docking studies followed by in vitro enzymatic assays could identify potential protein targets.

Aryl Hydrocarbon Receptor (AhR) Interaction: Chlorinated aromatic compounds are known to interact with the aryl hydrocarbon receptor, a key regulator of cellular responses to environmental contaminants. wikipedia.orgnih.gov Investigating the binding affinity of the title compound and its derivatives for the AhR is essential to understand their potential toxicity and to guide the design of safer molecules. nih.gov

Membrane Permeability and Transport: The lipophilicity imparted by the halogen atoms will influence how the compound moves across biological membranes. Studies using cell-based assays are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Antimicrobial Mode of Action: For derivatives showing antimicrobial activity, research should focus on elucidating their mechanism of action, whether it be through inhibition of cell wall synthesis, disruption of DNA replication, or other pathways.

These investigations will provide the fundamental knowledge required to optimize the design of derivatives for specific applications while minimizing off-target effects.

Integration with Green Chemistry Principles in Industrial Applications

The potential industrial-scale production of 6-chloro-2,3,4,5-tetrafluorobenzoic acid and its derivatives must be guided by the principles of green chemistry to ensure sustainability and minimize environmental impact. wjarr.comcarlroth.com

Strategies for Green Industrial Processes:

Catalysis over Stoichiometry: Replacing stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry. This reduces waste, lowers energy consumption, and often leads to higher selectivity. researchgate.net

Use of Safer Solvents: Traditional syntheses often employ hazardous organic solvents. Future research should explore the use of greener alternatives such as water, supercritical CO₂, or bio-based solvents. wjarr.com

Energy Efficiency: Processes should be designed to operate at ambient temperature and pressure whenever possible. The use of microwave-assisted synthesis or flow chemistry can often reduce reaction times and energy requirements. beilstein-journals.org

Waste Valorization: Efforts should be made to identify potential uses for any byproducts generated during synthesis, converting waste streams into valuable secondary products.

By incorporating these principles from the initial stages of process development, the chemical industry can move towards more sustainable manufacturing practices for this and other valuable chemical intermediates. mdpi.com

Comprehensive Environmental Risk Assessment and Mitigation Strategies

Given the persistence of many fluorinated and chlorinated compounds in the environment, a thorough environmental risk assessment is a prerequisite for any large-scale application of 6-chloro-2,3,4,5-tetrafluorobenzoic acid. pjoes.com Per- and polyfluorinated carboxylic acids (PFCAs) are known to be resistant to hydrolysis, photolysis, and microbial degradation. pjoes.comny.gov

Components of a Comprehensive Risk Assessment:

Persistence and Biodegradation: Studies using standardized OECD test guidelines are needed to determine the compound's biodegradability in soil and aquatic environments. While many polyhalogenated compounds are recalcitrant, some microorganisms are capable of dehalogenating simpler chlorobenzoic acids. nih.govnih.govjbarbiomed.com Research should investigate if microbial consortia can be enriched to degrade this more complex molecule.

Bioaccumulation Potential: The compound's octanol-water partition coefficient should be determined to estimate its potential to accumulate in the fatty tissues of organisms. Subsequent studies in aquatic organisms can confirm its bioaccumulation factor.

Ecotoxicity: The toxicity of the compound and its primary degradation products should be evaluated across different trophic levels, including algae, invertebrates (e.g., Daphnia magna), and fish. researchgate.netmdpi.com

Environmental Fate and Transport: Modeling and experimental studies are required to understand how the compound will partition between air, water, and soil, and how it might be transported in the environment. dioxin20xx.orgscholaris.ca

The findings from this comprehensive risk assessment will be crucial for establishing safe use guidelines and developing effective mitigation strategies, such as specialized wastewater treatment technologies, to prevent environmental contamination.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-2,3,4,5-tetrafluorobenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via selective halogenation of fluorinated benzoic acid precursors. For example, describes the preparation of tetrafluoro-hydroxybenzoic acid derivatives from pentafluorobenzoic acid, suggesting that nucleophilic aromatic substitution (NAS) or directed ortho-metalation could be viable pathways. Reaction temperature, choice of fluorinating agents (e.g., KF or HF), and stoichiometric control of chlorine introduction (e.g., using Cl₂ or SOCl₂) are critical for minimizing side products like over-halogenated derivatives . Purity optimization may involve recrystallization from polar aprotic solvents (e.g., DMF) or column chromatography using silica gel with chloroform/methanol gradients.

Q. What analytical techniques are most reliable for characterizing 6-chloro-2,3,4,5-tetrafluorobenzoic acid, and how are spectral data interpreted?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For NMR, the fluorine substituents induce distinct splitting patterns in ¹H NMR (e.g., coupling constants JH-F ≈ 8–12 Hz) and characteristic shifts in ¹⁹F NMR (e.g., δ −120 to −140 ppm for aromatic fluorines). Infrared (IR) spectroscopy confirms the carboxylic acid group (C=O stretch ~1700 cm⁻¹). and highlight the use of HPLC with UV detection (λ = 254 nm) for purity assessment, while GC-MS is less ideal due to potential thermal decomposition of the carboxylic acid group .

Q. What are the recommended storage conditions to ensure the stability of 6-chloro-2,3,4,5-tetrafluorobenzoic acid?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at −20°C to prevent hydrolysis of the carboxylic acid group or degradation of halogen bonds. emphasizes avoiding moisture, as similar halogenated benzoic acids degrade via hydrolysis, forming chloro-fluoro-phenolic byproducts . Stability should be monitored periodically using TLC or HPLC.

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the reactivity of 6-chloro-2,3,4,5-tetrafluorobenzoic acid in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine and chlorine groups deactivate the aromatic ring, making traditional Suzuki-Miyaura coupling challenging. However, suggests using palladium catalysts with strong π-accepting ligands (e.g., XPhos) to facilitate oxidative addition. The carboxylic acid group can be temporarily protected as a methyl ester to avoid side reactions. Computational studies (DFT) may predict regioselectivity in cross-coupling, focusing on the para position relative to the electron-deficient substituents .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of 6-chloro-2,3,4,5-tetrafluorobenzoic acid?

- Methodological Answer : Discrepancies often arise from variations in halogenation efficiency or purification methods. For example, notes that incomplete fluorination leads to mono-/di-fluoro impurities, which can be quantified via ¹⁹F NMR. Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., reaction time, solvent polarity). Reproducibility requires strict control of anhydrous conditions and reagent quality, as trace moisture drastically reduces yields .

Q. How can computational modeling predict the biological activity of 6-chloro-2,3,4,5-tetrafluorobenzoic acid derivatives?